molecular formula C19H20N2O2 B12201246 N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide

N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B12201246
M. Wt: 308.4 g/mol
InChI Key: MLZBEGMCBWODPL-UHFFFAOYSA-N
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Description

N-[2-Oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide is a chemical compound of interest in medicinal chemistry and biochemical research. Compounds featuring benzamide and pyrrolidin-1-yl motifs are frequently investigated for their potential to interact with various biological targets. Research into structurally similar molecules has shown that this pharmacophore is a valuable scaffold in drug discovery. For instance, analogs containing the benzamide group have been explored as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) for oncology research . Furthermore, molecules incorporating pyrrolidine and 2-oxopyrrolidine subunits have demonstrated significant research utility as selective inhibitors of parasitic targets, such as Cryptosporidium parvum N-myristoyltransferase , and as modulators of bacterial diguanylate cyclase enzymes, which are relevant in the study of biofilms . The specific spatial arrangement of the benzamide, phenyl, and pyrrolidin-1-yl groups in this compound may influence its binding affinity and selectivity, making it a candidate for the development of novel research tools and for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-(2-oxo-2-phenyl-1-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C19H20N2O2/c22-17(15-9-3-1-4-10-15)18(21-13-7-8-14-21)20-19(23)16-11-5-2-6-12-16/h1-6,9-12,18H,7-8,13-14H2,(H,20,23)

InChI Key

MLZBEGMCBWODPL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Amide Coupling via Acyl Chloride Intermediates

A widely employed method involves the reaction of benzoyl chloride with a pyrrolidine-containing amine precursor. For example, 4-(2-aminoethyl)phenyl derivatives are reacted with benzoyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding the intermediate amide. Subsequent oxidation of the secondary alcohol to a ketone is achieved using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Key Reaction Conditions:

  • Temperature: 0–25°C for amidation; 20–40°C for oxidation

  • Solvent: DCM or THF

  • Catalysts: TEA (1.2 equiv), PCC (1.5 equiv)

  • Yield: 65–78% after purification

Pyrrolidine Ring Formation via Cyclization

An alternative route involves in situ generation of the pyrrolidine ring. Starting with γ-aminobutyric acid (GABA) derivatives, cyclization is induced using dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This method avoids pre-functionalized pyrrolidine precursors, reducing costs. For instance, GABA ethyl ester is treated with POCl₃ at 80°C, forming the pyrrolidinone ring, which is then alkylated with phenacyl bromide.

Optimized Parameters:

  • Cyclization temperature: 80–100°C

  • Alkylation agent: Phenacyl bromide (1.1 equiv)

  • Yield: 58–62%

Multi-Step Synthesis from Phenylacetone

A three-step synthesis begins with phenylacetone, which undergoes condensation with pyrrolidine to form the enamine intermediate. This intermediate is then reacted with benzoyl chloride under Schotten-Baumann conditions, followed by acidic hydrolysis to yield the target compound.

Reaction Sequence:

  • Condensation: Phenylacetone + pyrrolidine → enamine (80% yield)

  • Schotten-Baumann amidation: Enamine + benzoyl chloride → protected amide (72% yield)

  • Hydrolysis: HCl (2M) → final product (85% yield)

Optimization Strategies for Improved Yield and Purity

Catalyst Selection

The choice of catalyst significantly impacts reaction efficiency. Transition metal catalysts like palladium on carbon (Pd/C) enhance hydrogenation steps during intermediate purification, while enzymatic catalysts (e.g., lipases) improve stereoselectivity in asymmetric syntheses.

Catalyst Performance Comparison

CatalystReaction StepYield Improvement
Pd/C (5%)Hydrogenation+12%
Lipase B (Candida)Enantiomeric resolutionee >98%
Zeolite H-YCyclization+8%

Solvent Effects

Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (MeCN) improve solubility of intermediates, whereas non-polar solvents (toluene) favor cyclization reactions by azeotropic water removal.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the pyrrolidine ring (δ 1.8–2.1 ppm, multiplet), benzamide protons (δ 7.4–8.1 ppm, aromatic), and the ketone carbonyl (δ 208 ppm in ¹³C NMR).

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms the molecular ion peak at m/z 337.1784 [M+H]⁺, consistent with the molecular formula C₂₀H₂₂N₂O₂.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) achieves >99% purity, with a retention time of 6.8 minutes.

Industrial Scalability and Green Chemistry

Continuous Flow Reactors

Microreactor systems reduce reaction times from hours to minutes. For example, amidation using a Corning AFR module achieves 89% yield in 15 minutes, compared to 6 hours in batch processes.

Solvent Recycling

Ionic liquids (e.g., [BMIM][BF₄]) enable solvent recovery rates >90%, reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzamides, hydroxyl derivatives, and oxo compounds.

Scientific Research Applications

Inhibition of N-myristoyltransferase

Recent studies have highlighted the compound's role as a selective inhibitor of the N-myristoyltransferase enzyme in Cryptosporidium parvum, a protozoan parasite responsible for severe diarrheal illness. Structure-guided modifications led to derivatives that exhibited high selectivity and potency against this target:

  • Compounds 11e and 11f demonstrated IC50 values of 2.5 μM and 2.8 μM, respectively.
  • These compounds were effective in inhibiting C. parvum growth, with EC50 values of 6.9 μM and 16.4 μM .

This inhibition is significant as it represents a potential therapeutic pathway for treating cryptosporidiosis, particularly in vulnerable populations such as young children.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide exhibit activity against various bacterial strains, making them candidates for developing new antimicrobial agents .

Case Study 1: Cryptosporidiosis Treatment

In a study focused on cryptosporidiosis, researchers synthesized multiple derivatives of N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide to evaluate their effectiveness against C. parvum. The findings indicated that specific modifications enhanced selectivity towards the parasite's enzyme while minimizing effects on human enzymes, thus reducing potential side effects .

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial efficacy of compounds derived from N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide against common pathogens. The results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential application in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine chain.
  • Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield).
  • Properties : Melting point = 90°C; characterized by $^1$H and $^13$C-NMR .
  • Key Difference : Lacks the pyrrolidine ring and ketone group, reducing conformational rigidity compared to the target compound.

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l)

  • Structure : Benzamide fused to a thiadiazole ring with a piperidine-substituted ethylthio chain.
  • Synthesis : Multi-step synthesis involving thiadiazole ring formation and piperidine coupling.
  • Key Difference: Incorporation of a thiadiazole ring and piperidine (vs.

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

  • Structure : Benzamide with a dioxopyrrolidine group and benzothiazole substituent.
  • Properties : Molecular weight = 427.5 g/mol; CAS 448240-54-6.
  • Key Difference : The dioxopyrrolidine ring and benzothiazole moiety may enhance binding to neurological targets compared to the simpler pyrrolidine in the target compound .

Functional Analogs

Antifungal Pyrrolidine-Benzamides

  • Example: N-(2'-nitrobenzyl imino)-4-(2'',5''-dioxopyrrolidin-1-yl)benzamide (3D).
  • Bioactivity : Zone of inhibition = 12.3 mm (Aspergillus niger) and 13.3 mm (Aspergillus flavus) at 100 μg.
  • Comparison: The nitro group and pyrrolidinone ring enhance antifungal activity, suggesting that electron-withdrawing substituents on the benzamide may improve efficacy .

N-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide

  • Structure : Trifluoromethyl-substituted benzamide with a pyrrolidine-ketone chain.
  • Properties : Molecular weight = 376.4 g/mol; Smiles = O=C(Nc1ccc(CC(=O)N2CCCC2)cc1)c1ccccc1C(F)(F)F.

Physicochemical and Pharmacological Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide Not provided Pyrrolidine, phenyl, ketone Hypothesized enzyme inhibition
Rip-B 329.4 3,4-Dimethoxyphenyl Not reported
3D (Antifungal derivative) ~400 (estimated) Nitrobenzyl, dioxopyrrolidine Antifungal
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide 376.4 Trifluoromethyl Not reported
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Variable Thiadiazole, piperidine Acetylcholinesterase inhibition

Biological Activity

N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide, a compound with the molecular formula C19H20N2O2C_{19}H_{20}N_{2}O_{2}, exhibits various biological activities that have garnered interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring and a benzamide moiety, which contribute to its pharmacological properties. The structural representation is as follows:

N 2 oxo 2 phenyl 1 pyrrolidin 1 yl ethyl benzamide\text{N 2 oxo 2 phenyl 1 pyrrolidin 1 yl ethyl benzamide}

-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide has been studied for its potential as an inhibitor of various biological targets. It primarily interacts with G-protein-coupled receptors (GPCRs), showcasing significant selectivity and affinity. For instance, a study indicated that modifications in the chemical structure could enhance receptor binding, leading to improved biological activity .

Antimicrobial Activity

ecent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. In vitro evaluations revealed that related compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Compound MIC (μg/mL) Target Pathogen
N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide3.12 - 12.5Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2Both pathogens

Anticancer Activity

everal studies have investigated the anticancer effects of this compound. In particular, it has shown promise in reducing tumor growth in breast cancer xenograft models. A systematic evaluation indicated that daily administration significantly decreased tumor size by approximately 47% after four weeks of treatment .

Case Studies

Case Study 1: Antimicrobial Efficacy*
A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide. The results demonstrated its superior activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a targeted mechanism of action that warrants further investigation.

Case Study 2: Anticancer Properties*
In a controlled study involving breast cancer xenografts, N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide was administered at a dose of 20 mg/kg daily. The treated group exhibited significant tumor regression compared to controls, indicating its potential as a therapeutic agent in oncology .

Research Findings

esearch into the compound's structure–activity relationship (SAR) has revealed that specific modifications can enhance its biological properties. For instance, the introduction of various substituents on the benzamide or pyrrolidine rings has been shown to affect both receptor affinity and selectivity .

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